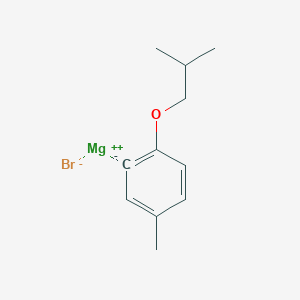
magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is an organomagnesium compound commonly used in organic synthesis. This compound is a type of Grignard reagent, which is known for its reactivity with a wide range of electrophiles. The presence of the benzene ring and the magnesium-bromide moiety makes it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is typically prepared by reacting 1-methyl-4-(2-methylpropoxy)benzene-5-ide with magnesium in the presence of anhydrous ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and the removal of by-products enhances the efficiency of the process.
化学反应分析
Types of Reactions
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles.
Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.
Catalysts: Transition metal catalysts like palladium or nickel are used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Alkanes: Result from the reaction with alkyl halides.
Biaryls: Produced in coupling reactions.
科学研究应用
Chemistry
In organic chemistry, this compound is used to synthesize complex molecules through various reactions, including the formation of carbon-carbon bonds. It is a valuable tool in the synthesis of pharmaceuticals and natural products.
Biology
While not directly used in biological systems, the compounds synthesized using this reagent can have significant biological activity. For example, it can be used to create intermediates in the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is used to create drug candidates and intermediates. Its ability to form carbon-carbon bonds makes it essential in the synthesis of complex drug molecules.
Industry
In the chemical industry, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in forming various chemical bonds makes it a valuable reagent in industrial processes.
作用机制
The reactivity of magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is primarily due to the presence of the magnesium-bromide moiety. The magnesium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds. The benzene ring provides stability to the compound through resonance, allowing it to participate in a wide range of reactions.
相似化合物的比较
Similar Compounds
Magnesium;phenylmagnesium bromide: Another Grignard reagent with a benzene ring.
Magnesium;ethylmagnesium bromide: A simpler Grignard reagent with an ethyl group.
Magnesium;tert-butylmagnesium bromide: Contains a tert-butyl group instead of the 2-methylpropoxy group.
Uniqueness
Magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide is unique due to the presence of the 2-methylpropoxy group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex molecules where selectivity is crucial.
属性
IUPAC Name |
magnesium;1-methyl-4-(2-methylpropoxy)benzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O.BrH.Mg/c1-9(2)8-12-11-6-4-10(3)5-7-11;;/h4-6,9H,8H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGYRPJHAAILJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[C-]=C(C=C1)OCC(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
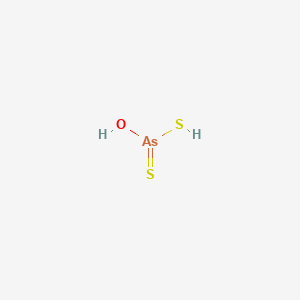
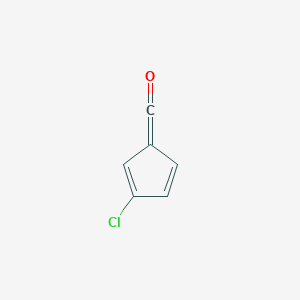

![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

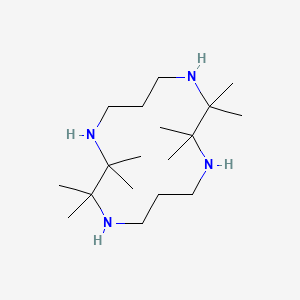

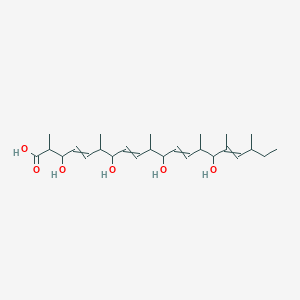
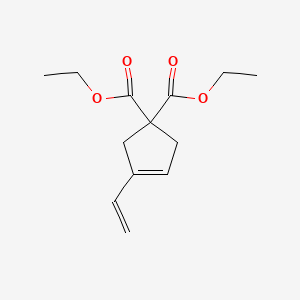

![4-Pentyl-4'-[(pent-4-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14277689.png)

![Ethyl 4-{1-[(methanesulfonyl)oxy]ethyl}benzoate](/img/structure/B14277698.png)
![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
